molecular formula C13H9BrN2 B057740 2-(3-Bromophenyl)-1H-benzimidazole CAS No. 77738-96-6

2-(3-Bromophenyl)-1H-benzimidazole

Cat. No. B057740
CAS RN: 77738-96-6
M. Wt: 273.13 g/mol
InChI Key: KLPQPEGYDCWTKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Bromophenyl)-1H-benzimidazole and its derivatives primarily involves the reaction of o-bromophenyl isocyanide with various primary amines under catalysis to afford 1-substituted benzimidazoles in moderate to good yields. For instance, o-Bromophenyl isocyanide reacts under CuI catalysis to afford such compounds in yields ranging from 38 to 70% (Lygin & Meijere, 2009). Additionally, the synthesis can involve reactions leading to the formation of benzimidazol-2-yl-amino derivatives with antimicrobial activity through multi-step processes (Goudgaon & Basha, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(3-Bromophenyl)-1H-benzimidazole, often features a planar fused-ring system which is critical for their chemical reactivity and biological activity. The crystal structure of related compounds reveals hydrogen-bonded dimers and interactions that are crucial for understanding their physical and chemical properties (Low et al., 2002).

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medical and Pharmaceutical Research .
  • Application Summary : The compound 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, which is structurally similar to 2-(3-Bromophenyl)-1H-benzimidazole, has been synthesized and tested for anticancer activity .
  • Methods of Application : The compounds were prepared in three steps, starting from substituted anilines. Their anticancer activity was tested against nine panels of 58 cancer cell lines at a concentration of 10^-5 M .
  • Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Biological Activity

  • Scientific Field : Biological and Chemical Research .
  • Application Summary : A novel β-ketoenol-pyrazole compound, which is structurally similar to 2-(3-Bromophenyl)-1H-benzimidazole, has been synthesized and its structure was confirmed by single crystal X-ray diffraction .
  • Methods of Application : The β-ketoenol form was recrystallized from methanol (95%) to obtain the compound, which was confirmed by FT-IR, 1H-NMR, 13C NMR, and mass spectroscopy .
  • Results : The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing a moderate activity with an inhibition percentage of 46% .

Synthesis of Imidazo[2,1-b]oxazole

  • Scientific Field : Organic Chemistry .
  • Application Summary : The compound 2-(3-Bromophenyl)imidazo[2,1-b]oxazole has been synthesized using a microwave-assisted reaction .
  • Methods of Application : The reaction of 2-nitroimidazole with 3-bromophenacyl bromide was carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent .
  • Results : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

Radiosynthesis for PET Imaging

  • Scientific Field : Nuclear Medicine .
  • Application Summary : The compound 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] has been synthesized for use in Positron Emission Tomography (PET) imaging .
  • Methods of Application : The compound was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .
  • Results : The 2-18F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Organic Electroluminescent Device Materials

  • Scientific Field : Material Science .
  • Application Summary : The imidazo[2,1-b]oxazole framework, which is structurally similar to 2-(3-Bromophenyl)-1H-benzimidazole, is relevant to the preparation of organic electroluminescent device materials .
  • Methods of Application : The compound was synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent .
  • Results : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

PET Imaging

  • Scientific Field : Nuclear Medicine .
  • Application Summary : The compound 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] has been synthesized for use in Positron Emission Tomography (PET) imaging .
  • Methods of Application : The compound was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .
  • Results : The 2-18F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound .

Future Directions

This could involve potential applications of the compound, or areas of research that could be pursued to learn more about the compound .

properties

IUPAC Name

2-(3-bromophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPQPEGYDCWTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228359
Record name 2-(3-Bromophenyl)-1H-benzimidazole
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Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1H-benzimidazole

CAS RN

77738-96-6
Record name 2-(3-Bromophenyl)-1H-benzimidazole
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Record name 77738-96-6
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Record name 2-(3-Bromophenyl)-1H-benzimidazole
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Record name 2-(3-BROMOPHENYL)BENZIMIDAZOLE
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Record name 2-(3-Bromophenyl)benzimidazole
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Synthesis routes and methods

Procedure details

Method 1—Step a O-phenylenediamine (81.8 g, 756.6 mmol) and oxalic acid (3.40 g, 37.8 mmol) were completely dissolved in EtOH—H2O/1:1 (2 L) previously warmed at 80° C. 3-Bromobenzaldehyde (44.10 mL, 378.30 mmol) was then added dropwise to the solution. The reaction mixture was stirred overnight at 70° C. to the open air. The day after solid was filtered off and triturated with MeOH (150 mL) to give the product as a pale yellow solid (27.50 g). 3.8 g were recovered from the mother liquors. Total yield 31.30 g (30%).
Quantity
81.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
EtOH—H2O
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
44.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Shah, A Patel, S Patel, M Mehta, Y Patel… - Russian Journal of …, 2023 - Springer
A green and effective catalyst-free ultrasound-assisted synthetic methodology for benzimidazole derivatives has been developed. A total of fifteen derivatives have been prepared …
Number of citations: 0 link.springer.com
TN Rao, SY AlOmar, F Ahmed, F Albalawi, N Ahmad… - Molecules, 2021 - mdpi.com
In this article, a zirconia-based nano-catalyst (Nano-ZrO 2 ), with intermolecular CN bond formation for the synthesis of various benzimidazole-fused heterocycles in a concise method is …
Number of citations: 6 www.mdpi.com
B Mahdavi, S Paydarfard… - Applied …, 2021 - Wiley Online Library
In recent years, the biosynthesized of metallic nanoparticles has been rapidly growing due to their environmentally synthesis and widespread applications in science and industry. In …
Number of citations: 35 onlinelibrary.wiley.com
BR Trowse, FP Byrne, J Sherwood… - ACS Sustainable …, 2021 - ACS Publications
Buchwald–Hartwig amination is one of the most important methods for the synthesis of N-arylamines and is widely employed for the synthesis of potential pharmaceuticals, natural …
Number of citations: 3 pubs.acs.org

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